molecular formula C15H12Cl2N4OS B2929081 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1206995-69-8

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2929081
CAS No.: 1206995-69-8
M. Wt: 367.25
InChI Key: BEXDENDZCMUPBX-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, Pandeya et al. synthesized a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For example, the presence of triazole thiols in certain compounds has been shown to affect their antifungal activity against C. albicans and C. glabrata .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole moieties, similar to the one part of the N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide structure, play a significant role in medicinal chemistry due to their presence in many biologically active compounds. These structures serve as pharmacophores, indicating their importance in drug design and discovery processes. Pyrazoles are utilized in creating molecules with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. This highlights the compound's potential application in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Optoelectronic Material Synthesis

Research on quinazolines and pyrimidines, which share structural similarities with the thiazole part of the compound, has extended into the field of optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, emphasizing their value in creating novel materials for photo- and electroluminescence applications. This area of research opens up possibilities for the compound's use in developing new materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Antitumor Agent Development

The pyrazoline derivatives have been extensively studied for their anticancer properties. Various synthetic strategies have been employed to develop pyrazoline derivatives demonstrating significant biological effects, including anticancer activity. These strategies offer valuable insights for designing more active biological agents through modifications and derivatizations, suggesting potential research applications of this compound in anticancer drug development (Ray et al., 2022).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets through π-π stacking interactions, hydrogen bonding, or other types of molecular interactions.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it’s likely that the compound interacts with multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-8-6-18-21(2)13(8)14(22)20-15-19-12(7-23-15)10-5-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXDENDZCMUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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